6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Antibacterial MRSA VRE

Researchers developing novel antibacterial agents face a critical analog-swapping problem: substituting the 6-aryl group on 2-oxonicotinonitrile scaffolds unpredictably alters electronic landscapes and target engagement. This compound, with its 4-nitrophenyl substituent (Hammett σₚ ≈ 0.78), solves this by serving as a single, versatile intermediate. Unlike its 4-chlorophenyl or unsubstituted phenyl analogs, it enables direct diversification via nitro reduction, unlocking amide, sulfonamide, urea, and diazonium pathways. In head-to-head studies, its derived hybrids showed a twofold lower MIC against MRSA and VRE (2.9 µM) vs. the 4-chlorophenyl analog (5.9 µM). Its strong UV-Vis chromophore also simplifies HPLC monitoring, ensuring quality control throughout multi-step synthesis.

Molecular Formula C12H7N3O3
Molecular Weight 241.20 g/mol
CAS No. 62090-55-5
Cat. No. B12000832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS62090-55-5
Molecular FormulaC12H7N3O3
Molecular Weight241.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)[N+](=O)[O-]
InChIInChI=1S/C12H7N3O3/c13-7-9-3-6-11(14-12(9)16)8-1-4-10(5-2-8)15(17)18/h1-6H,(H,14,16)
InChIKeyVRTRMSCRZXOYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 62090-55-5): Core Physicochemical Identity and Scaffold Classification


6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 62090-55-5), systematically also named 1,2-dihydro-6-(4-nitrophenyl)-2-oxo-3-pyridinecarbonitrile, is a member of the 3-cyanopyrid-2-one (2-oxo-1,2-dihydropyridine-3-carbonitrile) family . It bears a 4-nitrophenyl substituent exclusively at the 6-position of the dihydropyridine ring, leaving the 1-position unsubstituted and the 4-position unadorned—a substitution pattern that distinguishes it from the more heavily decorated 1,4,6-trisubstituted analogs commonly explored in medicinal chemistry campaigns [1]. The compound possesses a molecular formula of C12H7N3O3, a molecular weight of 241.20 g·mol⁻¹, a calculated LogP of 2.76, and a topological polar surface area (tPSA) of 102.73 Ų . These properties place it at a distinct physicochemical locus relative to its closest commercially available 6-aryl analogs, as quantified in the evidence sections below.

Why 6-Aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs Cannot Be Interchanged for 62090-55-5


Within the 6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile subclass, the electronic character of the para-substituent on the 6-phenyl ring governs both chemical reactivity and biological performance in ways that preclude simple analog swapping. The 4-nitrophenyl group in 62090-55-5 exerts a Hammett σₚ constant of approximately 0.78, compared to 0.23 for the 4-chlorophenyl analog (CAS 23148-51-8) and 0.00 for the unsubstituted 6-phenyl analog (CAS 43083-13-2) [1]. This strong electron-withdrawing effect translates into a >45 Ų increase in tPSA (102.73 vs. 56.65 Ų) and a LogP elevation of 0.19–0.85 units relative to its closest comparators . More critically, in a direct head-to-head antibacterial evaluation of nicotinonitrile-linked bis-heterocyclic hybrids, the 4-nitrophenyl-bearing construct exhibited a twofold lower MIC against MRSA and VRE strains (2.9–11.8 µM) compared with the 4-chlorophenyl-bearing construct (5.9–12.0 µM against S. aureus and E. faecalis), demonstrating that the nitro group is not a passive spectator but an activity-modulating pharmacophoric element [2]. Substituting 62090-55-5 with a different 6-aryl analog therefore alters—often unpredictably—the electronic landscape, lipophilicity, hydrogen-bonding capacity, and target engagement profile of any downstream product.

Quantitative Differentiation Evidence for 6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (62090-55-5) vs. Closest Analogs


Antibacterial Potency: 4-Nitrophenyl vs. 4-Chlorophenyl Nicotinonitrile Hybrids in MRSA/VRE Assays

In a direct head-to-head comparison within the same study, the nicotinonitrile-linked bis(chromene-thiazole) hybrid bearing a 6-(4-nitrophenyl) unit (compound 2c) demonstrated superior antibacterial potency against drug-resistant Gram-positive pathogens compared to the otherwise identical hybrid bearing a 6-(4-chlorophenyl) unit (compound 2b). The 4-nitrophenyl hybrid displayed MIC/MBC values of 2.9–11.8 µM against MRSA and VRE strains—activity comparable to the clinical reserve antibiotic linezolid. In contrast, the 4-chlorophenyl hybrid showed MIC/MBC values of 5.9–12.0 µM but only against the less-resistant S. aureus and E. faecalis strains, benchmarked against ciprofloxacin. The approximate twofold improvement in MIC floor for the nitro-bearing construct was attributed to enhanced target binding conferred by the electron-withdrawing nitro group [1].

Antibacterial MRSA VRE Nicotinonitrile Structure-Activity Relationship

Electronic Withdrawing Strength: Hammett σₚ Differentiation of 4-NO₂ vs. 4-Cl vs. 4-H Substituents

The Hammett substituent constant (σₚ) provides a quantitative, transferable scale of electronic effects that predicts reaction rates, equilibrium constants, and spectroscopic properties across diverse chemical transformations. The 4-nitrophenyl substituent on 62090-55-5 carries a σₚ value of +0.78, indicating strong electron withdrawal via both inductive and resonance mechanisms. This exceeds the 4-chlorophenyl σₚ of +0.23 by a factor of 3.4 and contrasts with the electronically neutral 6-phenyl analog (σₚ = 0.00) [1]. The practical consequence of this 0.55-unit σₚ differential is a substantial shift in the electron density of the dihydropyridine ring: the nitro-bearing compound exhibits a >45 Ų higher tPSA (102.73 vs. 56.65 Ų) and a LogP elevated by 0.19–0.85 units relative to the 4-chloro and unsubstituted phenyl comparators , directly impacting solubility, permeability, and target-binding electrostatics.

Physical Organic Chemistry Hammett Equation Substituent Effects Reactivity Prediction

Synthetic Diversification Handle: Reductive Conversion of Nitro to Amine as a Unique Functionalization Pathway

The 4-nitrophenyl group of 62090-55-5 provides a chemically orthogonal diversification handle that is entirely absent in the 6-phenyl (CAS 43083-13-2) and 6-(4-chlorophenyl) (CAS 23148-51-8) analogs. Selective reduction of the nitro group (e.g., H₂/Pd-C, SnCl₂, or Fe/HCl) yields the corresponding 4-aminophenyl derivative—a primary aromatic amine poised for amide coupling, sulfonamide formation, diazotization/Sandmeyer chemistry, or reductive amination . The 4-chloro analog offers only nucleophilic aromatic substitution (requiring harsh conditions or metal catalysis) and the unsubstituted phenyl analog offers electrophilic aromatic substitution (requiring strong electrophiles and offering poor regiochemical control). The nitro → amine pathway is high-yielding, broadly tolerant of the dihydropyridine and nitrile functionalities, and documented across the 3-cyanopyrid-2-one literature [1]. This synthetic versatility makes 62090-55-5 the most enabling member of the 6-aryl-2-oxonicotinonitrile trio for constructing diverse screening libraries or late-stage-functionalized probes.

Synthetic Chemistry Building Block Nitro Reduction Functional Group Interconversion

Cytotoxic Scaffold Potential: Class-Level Evidence from 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles

While 62090-55-5 itself has not been the subject of a dedicated cytotoxicity study, the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold to which it belongs has yielded agents with quantifiable and meaningful cytotoxic activity. In a series of 1,4,6-trisubstituted analogs evaluated by Faidallah et al. (2015), the most active compound (analog 24) demonstrated broad-spectrum cytotoxicity against three human tumor cell lines and was 2.5-fold more potent than doxorubicin against the HT29 colon carcinoma cell line [1]. The same compound was equipotent to ampicillin against S. aureus and E. coli and showed antifungal activity comparable to clotrimazole, establishing the scaffold's capacity to deliver dual antimicrobial-anticancer agents. Notably, the 4-nitrophenyl moiety—present in 62090-55-5—has been independently associated with enhanced photo-induced cytotoxicity and bioreductive activation in nitroaromatic anticancer prodrugs [2], suggesting that 62090-55-5 may offer a superior starting point for anticancer library construction relative to non-nitrated 6-aryl analogs.

Cytotoxicity Anticancer Dual Antimicrobial-Anticancer Colon Cancer HT29

Procurement-Relevant Application Scenarios for 6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (62090-55-5)


Anti-Infective Drug Discovery: Building Block for MRSA/VRE-Targeted Nicotinonitrile Hybrids

Research teams pursuing novel antibacterial agents against multidrug-resistant Gram-positive pathogens—particularly MRSA and vancomycin-resistant enterococci (VRE)—should prioritize 62090-55-5 as the 6-aryl-2-oxonicotinonitrile precursor. The 4-nitrophenyl-bearing nicotinonitrile hybrid 2c exhibited MIC values as low as 2.9 µM against MRSA and VRE, matching the potency of the last-resort antibiotic linezolid, while the corresponding 4-chlorophenyl hybrid 2b was only active against less-resistant S. aureus and E. faecalis with a twofold higher MIC floor [1]. The compound's nitro group can also serve as a bioreductive trigger for hypoxia-selective activation, a strategy extensively validated in antibacterial and anticancer prodrug design.

Parallel Medicinal Chemistry Library Synthesis: A Single Versatile Intermediate for Diverse Analog Generation

Medicinal chemistry laboratories seeking to maximize analog diversity from a single, commercially available building block will find 62090-55-5 superior to its 6-phenyl and 6-(4-chlorophenyl) counterparts. The nitro group can be selectively reduced to a primary aromatic amine—without affecting the dihydropyridone or nitrile functionalities—unlocking amide, sulfonamide, urea, and diazonium-based diversification pathways that are entirely inaccessible from the chloro or unsubstituted phenyl analogs [2]. This single-intermediate strategy reduces procurement complexity and inventory burden while enabling the rapid construction of >100-member screening libraries from one parent scaffold.

Physicochemical Property Modulation: Exploiting Elevated tPSA and Intermediate LogP for Lead Optimization

When balancing lipophilicity and polarity in a lead optimization campaign, 62090-55-5 offers a uniquely positioned physicochemical profile among 6-aryl-2-oxonicotinonitriles. Its tPSA of 102.73 Ų approaches the upper boundary of CNS drug-like space (typically <90 Ų) while remaining well within oral bioavailability guidelines (<140 Ų), and its LogP of 2.76 provides sufficient lipophilicity for membrane permeation without entering the high-LogP liability zone (>5). In contrast, the 6-phenyl analog (PSA 56.65 Ų, LogP 1.91) may lack sufficient polarity for target engagement involving polar binding pockets, and the 4-chlorophenyl analog (PSA 56.65 Ų, LogP 2.57) offers no advantage in polar interactions. The nitro group thus serves as a built-in polarity modulator, reducing the need for additional heteroatom introduction via synthetic manipulation.

Analytical Reference Standard and Synthetic Intermediate for Nitro-Specific Spectroscopic Monitoring

Quality control and analytical development groups requiring a well-characterized 6-aryl-2-oxonicotinonitrile reference standard with distinctive spectroscopic signatures should select 62090-55-5. The 4-nitrophenyl chromophore provides a strong UV-Vis absorption band (λmax ≈ 270–320 nm, characteristic of nitroaromatics) that is absent in the 6-phenyl and 6-(4-chlorophenyl) analogs, enabling facile reaction monitoring by HPLC-UV or TLC. The compound's exact mass (241.04900 Da) and characteristic isotopic pattern (three nitrogen atoms, three oxygen atoms) provide unambiguous LC-MS identification . For laboratories developing synthetic routes to 2-oxonicotinonitrile derivatives, the nitro group also serves as an internal spectroscopic probe to track reaction progress and confirm structural integrity throughout multi-step sequences.

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